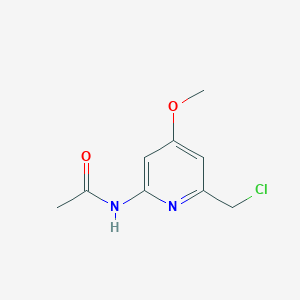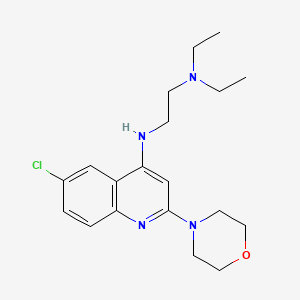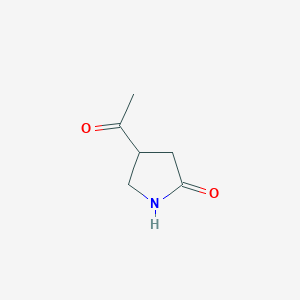
2,2,2-Trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE is a compound characterized by the presence of a trifluoromethyl group and a trimethoxyphenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: This step involves the preparation of the 2,4,6-trimethoxyphenyl group through the methylation of phenol derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the trifluoromethylated ethylamine under catalytic conditions, often using palladium or other transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality (1R)-2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(1R)-2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: The compound can inhibit the polymerization of tubulin, disrupt protein folding by inhibiting Hsp90, and interfere with redox homeostasis by targeting TrxR.
Comparison with Similar Compounds
(1R)-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Trifluoromethylated Phenylamines: Compounds with similar trifluoromethyl groups but different substituents on the aromatic ring.
Uniqueness: (1R)-2,2,2-TRIFLUORO-1-(2,4,6-TRIMETHOXYPHENYL)ETHYLAMINE is unique due to the combination of the trifluoromethyl group and the trimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H14F3NO3 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3NO3/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5,10H,15H2,1-3H3 |
InChI Key |
DPELZHABQUNLRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(F)(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride](/img/structure/B14862024.png)

